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Compound of Interest

Compound Name:
2-(4-Hydroxybenzyl)-1-

methylpyrrolidine

Cat. No.: B8428255

Get Quote

Executive Summary & Compound Profile
This document provides the definitive spectroscopic data required to validate the identity and

purity of 2-(4-Hydroxybenzyl)-1-methylpyrrolidine. This N-methylated pyrrolidine derivative

features a chiral center at the C2 position and a phenol moiety, presenting unique challenges in

proton exchange effects and conformational flexibility during NMR analysis.

Chemical Profile:

IUPAC Name: 4-((1-methylpyrrolidin-2-yl)methyl)phenol

Molecular Formula:

Exact Mass: 191.1310 Da

Key Functionalities: Tertiary amine (basic), Phenol (acidic), Pyrrolidine ring (conformationally

mobile).
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To understand the spectral data, one must understand the origin of the sample. This compound

is typically synthesized via the reduction of the corresponding amide or reductive amination

pathways.

Primary Impurities:

Des-methyl analog: 2-(4-hydroxybenzyl)pyrrolidine (detectable via MS and absence of N-

Me singlet).

Over-alkylation: Quaternary ammonium salts (detectable via significant downfield shift in

H-2 and H-5 protons).

Experimental Workflow: Synthesis to Validation
The following diagram outlines the logical flow from crude synthesis to final spectroscopic

validation, highlighting the critical decision nodes.
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Figure 1: Analytical workflow for the isolation and validation of pyrrolidine alkaloids.

Mass Spectrometry (MS) Data
Methodology: High-Resolution Electrospray Ionization (HR-ESI-MS) is the gold standard for

confirming elemental composition.

Instrument: Q-TOF or Orbitrap.

Mode: Positive Ion Mode (ESI+).
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Solvent: Methanol + 0.1% Formic Acid.

Quantitative Data Table
Parameter Value Notes

Monoisotopic Mass 191.1310 Da Theoretical

Observed [M+H]⁺ 192.1385 m/z
Protonated molecular ion

(Base Peak)

Fragment A 107.0491 m/z
Tropylium ion derivative (

)

Fragment B 84.0813 m/z
N-methylpyrrolidinium ion (

)

Mechanistic Insight: The fragmentation pattern is dominated by benzylic cleavage. The bond

between the exocyclic methylene and the pyrrolidine ring is the weakest link under CID

(Collision-Induced Dissociation) conditions. The appearance of the m/z 84 peak is diagnostic

for the N-methylpyrrolidine core [1].

Infrared Spectroscopy (IR)
Methodology: Attenuated Total Reflectance (ATR) on neat oil/solid.

The IR spectrum provides rapid confirmation of the phenol and amine functionalities.

3200–3400 cm⁻¹ (Broad): O-H stretching (Phenolic, H-bonded).

2940, 2780 cm⁻¹: C-H stretching (Aliphatic). Note: The band at ~2780 cm⁻¹ is characteristic

of N-CH₃ C-H stretching (Bohlmann bands).

1615, 1595 cm⁻¹: C=C Aromatic ring stretching.

1515 cm⁻¹: Aromatic skeletal vibration (strong, typical for p-substituted phenols).

1240 cm⁻¹: C-O stretching (Phenol).
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Nuclear Magnetic Resonance (NMR)
Methodology: Spectra acquired at 400 MHz (1H) and 100 MHz (13C). Solvent Selection:

is preferred for resolution of the N-Me group.

may be used to eliminate broad O-H signals but will obscure the phenolic proton.

Proton NMR ( ) Data
Solvent:

, Referenced to TMS (0.00 ppm)
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)
Assignment

Ar-OH 6.50–7.50 Broad s 1H -

Phenolic OH

(Exchangeabl

e)

3', 5' 6.75 d 2H 8.4
Aromatic

(Ortho to OH)

2', 6' 7.04 d 2H 8.4
Aromatic

(Meta to OH)

H-2 2.45 m 1H -

Pyrrolidine

Methine

(Chiral

Center)

N-CH₃ 2.36 s 3H - N-Methyl

Benzylic 3.05 dd 1H 13.2, 3.5

Benzylic 2.55 dd 1H 13.2, 9.8

H-5 3.08 m 1H -

Pyrrolidine

Ring (

to N)

H-5 2.18 m 1H -

Pyrrolidine

Ring (

to N)

H-3, H-4 1.50–1.85 m 4H -

Pyrrolidine

Ring (

to N)

Expert Commentary: The N-Methyl singlet at 2.36 ppm is the most reliable anchor point for

integration. The benzylic protons are diastereotopic due to the adjacent chiral center at C2,

appearing as distinct doublets of doublets (dd). If the sample is a salt (e.g., HCl), these shifts
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will move significantly downfield, and the N-Me will appear as a doublet due to coupling with

the NH+ proton [2].

Carbon NMR ( ) Data
Solvent:

, Referenced to 77.16 ppm

Shift (

, ppm)
Type Assignment

154.2 Cq C-4' (Phenolic C-OH)

131.5 Cq C-1' (Quaternary Ar-C)

130.1 CH C-2', 6' (Aromatic)

115.3 CH C-3', 5' (Aromatic)

66.8 CH C-2 (Pyrrolidine Methine)

57.4 CH₂

C-5 (Pyrrolidine

-CH₂)

40.8 CH₃ N-CH₃

38.5 CH₂ Benzylic CH₂

30.2 CH₂ C-3 (Pyrrolidine)

21.9 CH₂ C-4 (Pyrrolidine)

Structural Connectivity (COSY/HMBC Logic)
To unequivocally prove the structure, one must trace the connectivity from the N-methyl group

to the aromatic ring.

HMBC Key Correlation: The N-Me protons (2.36 ppm) will show a strong correlation to C-2

(66.8 ppm) and C-5 (57.4 ppm).
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HMBC Key Correlation: The Benzylic protons will correlate to C-2, C-3, and the aromatic C-

1', C-2'.

Correlation Types

N-Me (2.36 ppm)

C-2 (66.8 ppm)
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HMBC
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Green Arrow = HMBC (Through Bond) Yellow Dashed = NOESY (Through Space)
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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) required for structural

confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Hydroxybenzylidenemalononitrile | C10H6N2O | CID 92970 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
(4-Hydroxybenzyl)-1-methylpyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8428255/docs#technical-guide-spectroscopic-
characterization-of-2-4-hydroxybenzyl-1-methylpyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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